Fmoc-D-Arg(Mts)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

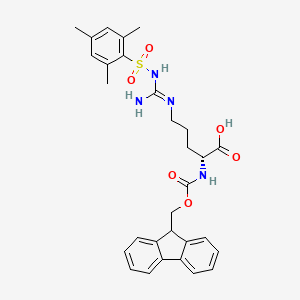

Fmoc-D-Arg(Mts)-OH: is a derivative of the amino acid arginine, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus and a 4-methylthiobenzylsulfonyl (Mts) protecting group at the side chain of the guanidino group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions. The Fmoc group is widely used in peptide synthesis to protect the amino group, while the Mts group protects the side chain functionalities, allowing for selective deprotection and coupling reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Arg(Mts)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of D-arginine is protected with the Fmoc group using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.

Protection of the Guanidino Group: The guanidino group is protected with the Mts group using 4-methylthiobenzylsulfonyl chloride in the presence of a base like sodium bicarbonate.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase synthesis allows for efficient coupling and deprotection steps, minimizing the need for extensive purification.

Analyse Des Réactions Chimiques

Types of Reactions:

Deprotection Reactions: Fmoc-D-Arg(Mts)-OH undergoes deprotection reactions to remove the Fmoc and Mts groups. The Fmoc group is typically removed using a base such as piperidine, while the Mts group is removed using reducing agents like thiols.

Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides. Common coupling reagents include carbodiimides (e.g., DIC, EDC) and uronium salts (e.g., HBTU, HATU).

Common Reagents and Conditions:

Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Mts Deprotection: Thiols such as dithiothreitol (DTT) or β-mercaptoethanol in the presence of a base are used to remove the Mts group.

Coupling Reagents: Carbodiimides (DIC, EDC) and uronium salts (HBTU, HATU) are used for peptide bond formation.

Major Products Formed:

Deprotected Arginine: Removal of the Fmoc and Mts groups yields D-arginine.

Peptides: Coupling reactions with other amino acids yield peptides with specific sequences.

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-D-Arg(Mts)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for easy removal under mild conditions, which is essential for the stepwise assembly of peptides.

Case Study: Stability and Coupling Efficiency

A study examined the stability of various Fmoc-protected arginine derivatives in solution, including this compound. The results indicated that this derivative exhibited high stability and efficient coupling to peptide resins, achieving coupling yields greater than 99%. The stability over time was assessed using reverse-phase high-performance liquid chromatography (HPLC), demonstrating minimal degradation compared to other protecting groups like Boc or Pbf .

| Time (days) | This compound (%) | Other Derivatives (%) |

|---|---|---|

| 0 | 100 | 100 |

| 1 | 99 | 98 |

| 10 | 97 | 95 |

| 30 | 95 | 90 |

Cell-Penetrating Peptides

This compound has been incorporated into cell-penetrating peptides (CPPs), enhancing their ability to deliver therapeutic agents into cells. Arginine-rich peptides are particularly effective in this regard due to their positive charge, which facilitates cellular uptake.

Case Study: Delivery of Morpholino Oligomers

In a study involving Duchenne muscular dystrophy (DMD), arginine-rich peptides synthesized with this compound were shown to significantly improve the delivery of morpholino oligomers into muscle cells in a mouse model. The modified peptides demonstrated enhanced splice-correcting activity, highlighting their potential in gene therapy applications .

Bioconjugation

The unique reactivity of the Mts group allows for specific conjugation reactions with various biomolecules, making this compound a valuable tool in bioconjugation chemistry.

Case Study: Synthesis of Peptide-Amphiphiles

Research on peptide-amphiphiles synthesized using this compound demonstrated that these compounds could effectively form micelles and deliver hydrophobic drugs. The amphiphilic nature of these conjugates was crucial for their application in drug delivery systems .

Protein Modification

The incorporation of this compound into proteins can alter their functional properties, such as solubility and binding affinity. This modification is particularly useful in studying protein interactions and dynamics.

Case Study: Dimethylation Effects on Protein Interaction

A study investigated how dimethylation of arginine residues affected protein interactions. By incorporating this compound into synthetic peptides, researchers were able to assess the impact of arginine dimethylation on binding affinities with RNA molecules, revealing significant differences in interaction profiles .

Mécanisme D'action

Peptide Bond Formation: Fmoc-D-Arg(Mts)-OH participates in peptide bond formation through nucleophilic attack of the amino group on the activated carboxyl group of another amino acid.

Deprotection: The Fmoc and Mts groups are selectively removed under specific conditions, allowing for the sequential addition of amino acids in peptide synthesis.

Molecular Targets and Pathways:

Protein Synthesis: The compound is used to synthesize peptides that can interact with specific proteins, modulating their activity and function.

Cell Signaling Pathways: Arginine-containing peptides can influence cell signaling pathways by interacting with receptors and enzymes.

Comparaison Avec Des Composés Similaires

Fmoc-D-Arg(Pbf)-OH: Similar to Fmoc-D-Arg(Mts)-OH but with a 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) protecting group instead of Mts.

Fmoc-D-Arg(Tos)-OH: Contains a tosyl (Tos) protecting group instead of Mts.

Comparison:

Protecting Groups: The choice of protecting group (Mts, Pbf, Tos) affects the stability and ease of removal during peptide synthesis. Mts is known for its stability and selective removal under mild conditions.

Applications: While all these compounds are used in peptide synthesis, the specific protecting group can influence the overall yield and purity of the final product.

Activité Biologique

Fmoc-D-Arg(Mts)-OH is an arginine derivative widely used in peptide synthesis due to its unique properties and biological activities. This article explores the compound's biological activity, focusing on its stability, incorporation into peptides, and potential therapeutic applications.

This compound is a derivative of arginine that incorporates a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methanethiol sulfonyl (Mts) group. The stability of this compound in various solvents is crucial for its application in solid-phase peptide synthesis (SPPS). Research indicates that Fmoc-Arg derivatives exhibit different stabilities depending on the solvent used. For instance, while Fmoc-Arg(Boc)2-OH showed good stability in DMF and NBP solvents, this compound demonstrated notable resistance to degradation, making it suitable for extended use in peptide synthesis .

Incorporation into Peptide Chains

The incorporation of this compound into peptide chains has been studied extensively. The challenges associated with the use of arginine derivatives in SPPS primarily stem from side reactions such as δ-lactam formation. This side reaction can lead to decreased yields and the formation of undesired products. A study highlighted that this compound has a lower tendency to form δ-lactams compared to other arginine derivatives, allowing for higher coupling efficiencies during peptide synthesis .

Table 1: Comparison of Coupling Efficiency of Arginine Derivatives

| Compound | δ-Lactam Formation (%) | Coupling Efficiency (%) |

|---|---|---|

| This compound | Low | >99 |

| Fmoc-Arg(Boc)2-OH | High | 28 |

| Fmoc-Arg(Pbf)-OH | Moderate | >99 |

Biological Activity

The biological activity of this compound extends beyond its role in peptide synthesis. Arginine derivatives are known for their involvement in various biological processes, including cell signaling and immune response modulation.

- Cell Penetration : Arginine-rich peptides, including those containing this compound, have been shown to enhance cellular uptake of therapeutic agents. Their ability to penetrate cell membranes makes them valuable for drug delivery systems .

- Antitumor Activity : Preliminary studies suggest that arginine derivatives can exhibit antitumor properties by inducing apoptosis in cancer cells. For example, arctigenin, an arginine-rich compound, has demonstrated significant cytotoxic effects against bladder cancer T24 cells through mechanisms involving cell-cycle arrest and apoptosis induction .

- Immune Modulation : Arginine plays a critical role in immune function. Its derivatives can modulate nitric oxide production, which is essential for various immune responses. This suggests potential applications in immunotherapy using compounds like this compound.

Case Studies

Several case studies have explored the application of arginine derivatives in therapeutic contexts:

- Study on Drug Delivery : A study conducted on the use of arginine-rich peptides demonstrated enhanced delivery efficiency of attached therapeutic agents in vitro and in vivo models. These findings support the potential use of this compound in developing more effective drug delivery systems .

- Antitumor Effects : Research examining the effects of arctigenin on bladder cancer cells illustrated how arginine derivatives can induce apoptosis and inhibit tumor growth. The study highlighted the importance of arginine's role in cancer therapy, suggesting that similar mechanisms could be explored with this compound .

Propriétés

IUPAC Name |

(2R)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N4O6S/c1-18-15-19(2)27(20(3)16-18)41(38,39)34-29(31)32-14-8-13-26(28(35)36)33-30(37)40-17-25-23-11-6-4-9-21(23)22-10-5-7-12-24(22)25/h4-7,9-12,15-16,25-26H,8,13-14,17H2,1-3H3,(H,33,37)(H,35,36)(H3,31,32,34)/t26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMUQIZIPLJEHW-AREMUKBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.